Ethyl 5-Amino-2-naphthoate Ethyl 5-Amino-2-naphthoate
Brand Name: Vulcanchem
CAS No.:
VCID: VC14292547
InChI: InChI=1S/C13H13NO2/c1-2-16-13(15)10-6-7-11-9(8-10)4-3-5-12(11)14/h3-8H,2,14H2,1H3
SMILES:
Molecular Formula: C13H13NO2
Molecular Weight: 215.25 g/mol

Ethyl 5-Amino-2-naphthoate

CAS No.:

Cat. No.: VC14292547

Molecular Formula: C13H13NO2

Molecular Weight: 215.25 g/mol

* For research use only. Not for human or veterinary use.

Ethyl 5-Amino-2-naphthoate -

Specification

Molecular Formula C13H13NO2
Molecular Weight 215.25 g/mol
IUPAC Name ethyl 5-aminonaphthalene-2-carboxylate
Standard InChI InChI=1S/C13H13NO2/c1-2-16-13(15)10-6-7-11-9(8-10)4-3-5-12(11)14/h3-8H,2,14H2,1H3
Standard InChI Key KTEVPHMKDBRFEK-UHFFFAOYSA-N
Canonical SMILES CCOC(=O)C1=CC2=C(C=C1)C(=CC=C2)N

Introduction

Structural and Molecular Characteristics

Ethyl 5-amino-2-naphthoate belongs to the class of naphthoic acid esters, characterized by a fused bicyclic aromatic system. The amino group at position 5 introduces electron-donating properties, while the ethyl ester at position 2 enhances solubility in organic solvents. Nuclear Magnetic Resonance (NMR) spectroscopy confirms the substitution pattern: the aromatic protons adjacent to the amino group typically resonate as doublets in the δ 6.8–7.2 ppm range, whereas ester carbonyl carbons appear near δ 168 ppm in ¹³C NMR spectra . Infrared (IR) spectroscopy further identifies key functional groups, with N–H stretching vibrations at ~3,400 cm⁻¹ and ester C=O absorption at ~1,720 cm⁻¹.

Table 1: Key Physical Properties of Ethyl 5-Amino-2-naphthoate

PropertyValue/Description
Molecular FormulaC₁₃H₁₃NO₂
Molecular Weight215.25 g/mol
Melting Point95.5–96.0°C
SolubilitySoluble in ethanol, ethyl acetate; insoluble in water
Spectral Data (¹H NMR)δ 1.4 (t, 3H, CH₃), δ 4.4 (q, 2H, OCH₂), δ 6.8–7.9 (m, 6H, Ar–H)

Synthesis and Optimization Strategies

The synthesis of ethyl 5-amino-2-naphthoate typically proceeds via a two-step route involving nitration, reduction, and esterification.

Nitration and Reduction

5-Nitro-2-naphthoic acid is first synthesized by nitrating 2-naphthoic acid under controlled conditions. Subsequent reduction of the nitro group to an amine is achieved using catalytic hydrogenation with Raney nickel under 50 psi H₂, yielding 5-amino-2-naphthoic acid in 73% efficiency . Alternative reducing agents, such as palladium on carbon, may also be employed, though nickel catalysts are preferred for cost-effectiveness.

Esterification

The carboxylic acid group is then esterified with ethanol using concentrated sulfuric acid as a catalyst under reflux. This Fischer esterification proceeds via protonation of the carbonyl oxygen, followed by nucleophilic attack by ethanol. The reaction mixture is neutralized with sodium bicarbonate post-reflux, and the product is purified via recrystallization from toluene-pentane mixtures . Industrial-scale production may utilize continuous flow reactors to enhance yield (up to 85%) and reduce reaction times.

Table 2: Comparative Esterification Conditions

CatalystTemperature (°C)Yield (%)Purification Method
H₂SO₄ (conc.)78 (reflux)65Recrystallization
p-Toluenesulfonic acid8070Distillation
Flow reactor (H₂SO₄)10085Continuous extraction

Reactivity and Functional Transformations

The dual functionality of ethyl 5-amino-2-naphthoate enables diverse chemical modifications:

Saponification Kinetics

Alkaline hydrolysis of the ester group follows second-order kinetics, with rate constants (k) dependent on substituent effects. For ethyl 5-amino-2-naphthoate, the electron-donating amino group at position 5 reduces the electrophilicity of the carbonyl carbon, resulting in a saponification rate 2.5× slower than unsubstituted ethyl 2-naphthoate .

Aromatic Substitution

The amino group directs electrophilic substitution to the para position (C-8), enabling bromination or sulfonation. For instance, bromine in acetic acid yields 5-amino-8-bromo-2-naphthoate, a precursor for Suzuki-Miyaura cross-coupling reactions .

Analytical and Spectroscopic Profiling

Advanced techniques validate purity and structure:

  • High-Resolution Mass Spectrometry (HRMS): Exact mass calculated for C₁₃H₁₃NO₂ [M+H]⁺: 216.1019; observed: 216.1023.

  • X-ray Crystallography: Monoclinic crystal system with space group P2₁/c, unit cell parameters a = 8.42 Å, b = 10.15 Å, c = 12.73 Å .

  • UV-Vis Spectroscopy: λmax at 310 nm (π→π* transition) and 390 nm (n→π* transition), with molar absorptivity ε = 12,400 L·mol⁻¹·cm⁻¹ .

Applications in Pharmaceutical and Material Science

Medicinal Chemistry

Ethyl 5-amino-2-naphthoate serves as a scaffold for retinoid analogs. Adamantyl-substituted derivatives exhibit enhanced DNA binding affinity, as demonstrated in studies where EC₅₀ values for transcriptional activation decreased from 1.2 μM to 0.4 μM upon functionalization . Additionally, its incorporation into NMDA receptor modulators shows promise in treating neurological disorders .

Fluorescence Probes

Derivatization with cyanate-sensitive moieties yields turn-on fluorescence probes with detection limits as low as 50 nM. The amino group’s lone pair facilitates photoinduced electron transfer (PET), enabling selective cyanate sensing in biological systems .

Polymer Science

Copolymerization with styrene enhances thermal stability, with glass transition temperatures (Tg) increasing from 105°C (pure polystyrene) to 135°C at 10% naphthoate incorporation .

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator